2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione
Overview
Description
2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxyphenyl group attached to the isoquinoline core, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and isoquinoline.
Condensation Reaction: The initial step involves a condensation reaction between 2-methoxybenzaldehyde and isoquinoline in the presence of a suitable catalyst, such as piperidine, to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the isoquinoline core.
Oxidation: The final step involves the oxidation of the intermediate to form this compound. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; organolithium or Grignard reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its isoquinoline core, which is known for various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions involving isoquinoline derivatives.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Pharmacology: Research on its pharmacokinetics and pharmacodynamics helps in understanding its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects.
Induce Apoptosis: In cancer cells, it can induce apoptosis by activating caspases and other apoptotic proteins.
Modulate Receptors: The compound may interact with receptors involved in neurotransmission, affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar isoquinoline core but different substituents.
2-Phenylisoquinoline: Another isoquinoline derivative with a phenyl group instead of a methoxyphenyl group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with additional methoxy groups on the isoquinoline core.
Uniqueness
2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione is unique due to the presence of the methoxyphenyl group, which can influence its electronic properties and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-4H-isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-14-9-5-4-8-13(14)17-15(18)10-11-6-2-3-7-12(11)16(17)19/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWVNADRTWTGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367858 | |
Record name | 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106128-44-3 | |
Record name | 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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